N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-difluorobenzenesulfonamide core linked to a substituted ethyl chain. The ethyl chain contains two key moieties:
- A 4-methylpiperazinyl group, which may enhance solubility and receptor interactions due to its basic nitrogen atoms.
This compound’s design likely targets neurotransmitter receptors (e.g., dopamine or serotonin families), leveraging the sulfonamide’s hydrogen-bonding capacity and the piperazine’s conformational flexibility.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N4O2S/c1-25(2)18-7-4-16(5-8-18)20(27-12-10-26(3)11-13-27)15-24-30(28,29)21-9-6-17(22)14-19(21)23/h4-9,14,20,24H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJYHYWTMZWEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The target compound’s difluorobenzenesulfonamide offers moderate lipophilicity, favoring membrane permeability.
- Acidity : The sulfonamide proton’s pKa is influenced by substituents. The nitro group in ’s compound lowers the pKa (~5-6), enhancing hydrogen bonding but limiting blood-brain barrier penetration . The target’s difluoro substituents provide weaker electron withdrawal, yielding a higher pKa (~8-9), optimizing both solubility and permeability.
- Conformational Flexibility : Piperazine rings (e.g., 4-methyl vs. 4-fluorophenyl in and ) influence rotational freedom. Methyl substitution may reduce steric hindrance, improving receptor fit .
Pharmacological Activity
- Receptor Selectivity : Piperazine-containing sulfonamides () often target dopamine D3 or serotonin receptors. The 4-methylpiperazine in the target may enhance selectivity over D2 receptors compared to bulkier substituents .
- Metabolic Stability: The dimethylaminophenyl group (target) likely improves metabolic stability compared to furyl () or nitro () groups, which are prone to oxidative or reductive metabolism .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a dimethylamino group and a piperazine ring, which are known to influence its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contributes to its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Similar compounds have also been shown to modulate other pathways, including:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
- Anticancer Properties : Potential to induce apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory Effects : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
Biological Activity Data
Research has documented various biological activities associated with this compound and similar sulfonamide derivatives. A summary of these activities is presented in the table below:
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Study : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial folate synthesis pathways, leading to reduced bacterial proliferation .
- Anticancer Research : In vitro studies indicated that the compound could induce cell cycle arrest and apoptosis in human breast cancer cells. The study highlighted the role of the piperazine ring in enhancing cytotoxicity through interaction with cellular receptors .
- Anti-inflammatory Effects : Research showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting potential use as an anti-inflammatory agent .
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3, leveraging the piperazine moiety’s flexibility ). Validate with molecular dynamics (MD) simulations to assess binding stability.
- QSAR models : Train on analogs with reported activity (e.g., substituent effects on logP and IC₅₀) to predict pharmacokinetic properties .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration, critical for CNS-targeted studies .
What structure-activity relationship (SAR) trends are observed for analogs of this compound?
Advanced
Key SAR insights:
- Piperazine substitution : 4-Methylpiperazine enhances metabolic stability compared to unsubstituted piperazine .
- Fluorine positioning : 2,4-Difluorophenyl improves receptor affinity over mono-fluorinated analogs (e.g., 4-fluorophenyl) due to optimal halogen bonding .
- Sulfonamide linker : Replacing sulfonamide with carboxamide reduces solubility but may increase target residence time .
- Dimethylamino group : Its electron-donating effects modulate pKa, influencing membrane permeability .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Process optimization : Replace hazardous solvents (e.g., dichloromethane) with 2-MeTHF or cyclopentyl methyl ether for greener chemistry .
- Catalysis : Use Pd/C or nickel catalysts for efficient coupling steps, reducing reaction times .
- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
